molecular formula C19H16N4O2S B2776280 N-(3-ethylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide CAS No. 1223896-45-4

N-(3-ethylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide

Cat. No.: B2776280
CAS No.: 1223896-45-4
M. Wt: 364.42
InChI Key: GLSVRJVIXYUOSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism, and the products formed .

Scientific Research Applications

Antitumor Activity and Dual Inhibition

A significant application involves its role as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), presenting a promising approach for antitumor agents. Gangjee et al. (2009) synthesized compounds as potential dual TS and DHFR inhibitors, showing nanomolar GI50 values against tumor cells, indicating potent antitumor capabilities. The modifications in the compound structure, like the 6-ethyl substitution, increased the potency and spectrum of tumor inhibition, suggesting its effectiveness in cancer treatment strategies (Gangjee et al., 2009).

Antimicrobial Activity

Research by Kerru et al. (2019) on novel thienopyrimidine linked rhodanine derivatives, including compounds similar to N-(3-ethylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, demonstrated potent antimicrobial activity. These compounds were effective against a range of bacteria and fungi, highlighting their potential in addressing antibiotic resistance and developing new antimicrobial agents (Kerru et al., 2019).

Synthetic Methodologies and Chemical Properties

Studies on the synthesis and reaction of related thieno[2,3-d]pyrimidine compounds provide insights into the chemical properties and potential applications of N-(3-ethylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide. For instance, the work by Hachiyama et al. (1983) on the reaction of ethyl N-(3-cyano-4, 5-dihydro-2-thienyl) oxamates demonstrates the versatility of thieno[2,3-d]pyrimidine derivatives in generating a variety of biologically active compounds (Hachiyama et al., 1983).

Pharmacological Properties

The compound's structural features contribute to its pharmacological activities, as seen in the design and synthesis of related thieno[2,3-d]pyrimidine derivatives. These studies highlight the compound's relevance in drug design, particularly in developing treatments for diseases requiring the modulation of specific biochemical pathways. For example, the synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine derivatives by Hafez and El-Gazzar (2017) underscore the compound's potential in creating effective anticancer therapies (Hafez & El-Gazzar, 2017).

Properties

IUPAC Name

N-(3-ethylphenyl)-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-2-12-5-3-6-13(9-12)22-15(24)10-23-11-21-16-14-7-4-8-20-18(14)26-17(16)19(23)25/h3-9,11H,2,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSVRJVIXYUOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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